molecular formula C20H23FN2O4S B3659493 N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

Cat. No.: B3659493
M. Wt: 406.5 g/mol
InChI Key: IJAGKNHNXCBKIP-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide is a synthetic piperidine derivative featuring a 4-fluorobenzenesulfonyl group and a 2-ethoxyphenyl carboxamide moiety. The 4-fluorobenzenesulfonyl group enhances metabolic stability and binding affinity to hydrophobic pockets in target proteins, while the ethoxyphenyl substituent may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-2-27-19-6-4-3-5-18(19)22-20(24)15-11-13-23(14-12-15)28(25,26)17-9-7-16(21)8-10-17/h3-10,15H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAGKNHNXCBKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using an appropriate amine and carboxylic acid derivative.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction.

    Introduction of the Fluorobenzenesulfonyl Group: The fluorobenzenesulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic effects, including its activity as a central nervous system agent.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological targets. Generally, compounds in this class may interact with receptors or enzymes in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 2,4-dichloro in 4–20) reduce synthetic yields (48%) due to steric hindrance during sulfonylation .
  • Methoxy/Ethoxy Groups : The ethoxy group in the target compound may enhance solubility compared to halogenated analogs, though this requires experimental validation .

Physicochemical and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Trends :

  • Piperidine Protons : The piperidine ring’s axial and equatorial protons resonate at δ 1.5–2.5 ppm (¹H NMR) and δ 25–45 ppm (¹³C NMR) across analogs, confirming conformational rigidity .
  • Sulfonyl Aryl Groups : Fluorine atoms in 4–9 and 4–24 produce distinct ¹⁹F NMR signals at δ -110 to -115 ppm, aiding structural verification .

High-Resolution Mass Spectrometry (HRMS) :

  • All analogs show <5 ppm deviation between calculated and observed molecular masses, ensuring purity >99% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-(2-Ethoxyphenyl)-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide

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